Mesalazine-d3 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

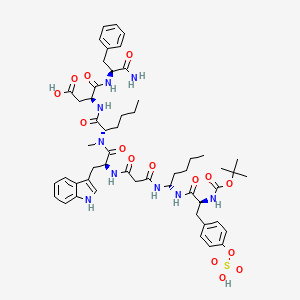

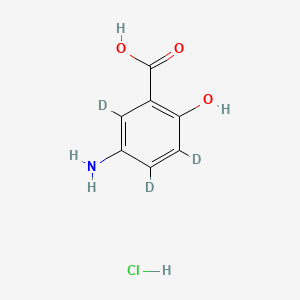

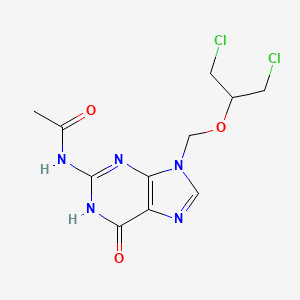

Mesalazine-d3 Hydrochloride is the labelled analogue of Mesalazine . Mesalazine is an anti-inflammatory drug used for the treatment of inflammatory bowel disease . The molecular formula of this compound is C7H5D3ClNO3 and the molecular weight is 192.61 .

Molecular Structure Analysis

The optimum molecular geometry and the total energy of the neutral and positively charged Mesalazine molecules were calculated by density functional theory method with 6-311++G(d,p) basis sets . The molecular formula of this compound is C7H5D3ClNO3 .

Chemical Reactions Analysis

A study developed a sensitive HPLC method with fluorometric detection for the determination of mesalazine in human plasma . Mesalazine was precolumn derivatized with NBD-Cl and the fluorescent derivative was separated on a C18 analytical column .

Wissenschaftliche Forschungsanwendungen

Chemoprevention of Colorectal Malignancy

Mesalazine, also known as mesalamine or 5-ASA, has been studied for its potential in reducing colorectal cancer incidence. This role is particularly notable in patients who have used mesalazine for extended periods. The molecular mechanisms behind this cancer inhibitory activity, however, remain not fully understood (Lyakhovich & Gasche, 2009).

Crystal Structures and Pharmaceutical Applications

The crystal structures of mesalazine and its hydrochloride have been reported, with mesalazine crystallizing in zwitterion form and mesalazine hydrochloride in an ionized form. These structures are significant for understanding the pharmaceutical applications of mesalazine (Banić-Tomišić, Kojić-Prodić, & Širola, 1997).

Drug-Drug and Drug-Food Interactions

A study explored the interactions of mesalazine with other drugs and food, using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC). This research is crucial for understanding how mesalazine interacts with common dietary components and other medications (Alam, Tasneem, Kabir, & Rouf, 2019).

Analysis of Mesalazine Impurities

A study focused on developing a fast and simple method for determining mesalazine impurities in raw materials and pharmaceutical products, highlighting its importance in ensuring the quality and safety of mesalazine preparations (Piponski et al., 2020).

Mesalazine in Chronic Inflammatory Bowel Disease

Mesalazine has been reviewed for its pharmacodynamic and pharmacokinetic properties, and its potential in treating chronic inflammatory bowel diseases. This includes its effects on ulcerative colitis and Crohn’s disease (Brogden & Sorkin, 1989).

Wirkmechanismus

Target of Action

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory agent . It is believed to target and inhibit the synthesis of prostaglandins and interfere with leukotriene synthesis . These targets play a crucial role in the inflammatory process, and their inhibition results in a reduction of inflammation, particularly in the colon .

Mode of Action

It is believed to possess a topical anti-inflammatory effect on colonic epithelial cells . It is thought to inhibit the production of arachidonic acid metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways . It also acts as a potent scavenger of free radicals .

Biochemical Pathways

Mesalazine modulates multiple biological pathways. It is known to inhibit the cyclooxygenase and lipoxygenase pathways, thereby reducing the production of prostanoids and leukotrienes . These are key mediators of inflammation. Additionally, during treatment with mesalazine in the context of colon cancer, phosphorylated β-catenin accumulates and nuclear translocation of β-catenin is inhibited to suppress Wnt signalling .

Pharmacokinetics

Mesalazine exhibits the bowel-specific action and is metabolized in the gut . The drug is poorly absorbed from the gastrointestinal tract . After administration, the maximum plasma concentration (Cmax), area under the plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t), and elimination half-life (t1/2) of mesalazine were observed to be 1007.64 (369.00) ng/mL, 9608.59 (3533.08) h·ng/mL, and 3.33 (1.99) h, respectively . The estimated accumulation factor of mesalazine was 1.09 . The cumulative urinary excretion rate of parent and major metabolite of mesalazine was 27.77% .

Result of Action

The primary result of Mesalazine’s action is the reduction of inflammation, particularly in the colon . This makes it effective in treating and maintaining remission for ulcerative colitis . It has also been shown to have antioxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties .

Action Environment

The action of Mesalazine is mainly topical rather than systemic . It works locally in the large intestine to reduce inflammation . The drug’s efficacy and stability have historically faced issues due to its lack of stability as a pharmaceutical agent . Research initiatives have developed stable mesalazine formulations, like the eudragit-s coating of asacol brand mesalazine and the pentasa brand’s encapsulation of mesalazine within microgranules . These advancements have improved the drug’s action, efficacy, and stability in the environment of the gastrointestinal tract .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Mesalazine-d3 Hydrochloride plays a significant role in biochemical reactions. It inhibits the synthesis of prostaglandins that cause inflammation and the formation of inflammatory mediators leukotriene . The compound interacts with enzymes and proteins, significantly suppressing inflammation in the intestinal mucosa .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing the release of Prostaglandin E2 (PGE2) in human colonic mucosa . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level by inhibiting the synthesis of prostaglandins in a dose-dependent manner .

Eigenschaften

IUPAC Name |

3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H/i1D,2D,3D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRSNTURHSOKTM-KADUPEOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)O)O)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)

![N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid](/img/structure/B591181.png)